molecular formula C7H15NO2S B1288603 2-(tert-Butyl)isothiazolidine 1,1-dioxide CAS No. 34693-41-9

2-(tert-Butyl)isothiazolidine 1,1-dioxide

Cat. No. B1288603
CAS RN: 34693-41-9
M. Wt: 177.27 g/mol
InChI Key: COUNGRLYRIRQRC-UHFFFAOYSA-N
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Description

The compound 2-(tert-Butyl)isothiazolidine 1,1-dioxide is a sulfur-nitrogen-containing heterocycle that is of interest due to its potential applications in organic synthesis and medicinal chemistry. While the provided papers do not directly discuss 2-(tert-Butyl)isothiazolidine 1,1-dioxide, they do provide insights into the chemistry of related sulfur-containing heterocycles and their oxidation products, which can be informative for understanding the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of sulfur-nitrogen heterocycles can be complex, involving multiple steps and the potential for stereoisomerism. For example, the oxidation of trans-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolane with oxidizing agents such as dimethyldioxirane (DMD) or m-chloroperbenzoic acid (MCPBA) leads to the formation of stereoisomeric 1-oxides and 1,2-dioxides, as described in the papers . These processes highlight the sensitivity of such compounds to oxidation conditions and the importance of controlling stereochemistry during synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as the 1,2-dioxides of trithiolanes, has been elucidated using X-ray crystallography . These studies reveal the three-dimensional arrangement of atoms within the molecule and the conformational preferences of the heterocyclic ring. For instance, the oxazolidine derivatives mentioned in another study exhibit an envelope conformation, which could be relevant when considering the structural analysis of 2-(tert-Butyl)isothiazolidine 1,1-dioxide .

Chemical Reactions Analysis

The reactivity of sulfur-nitrogen heterocycles can involve various chemical transformations. The isomerization of 1,2-dioxides under certain conditions suggests a dynamic behavior in solution, with the possibility of a biradical mechanism . Additionally, the isomerization of 1-tert-butylthiobutadiene derivatives in the presence of alkali indicates that these compounds can undergo significant structural rearrangements, which may also be relevant for the chemical behavior of 2-(tert-Butyl)isothiazolidine 1,1-dioxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-nitrogen heterocycles are influenced by their molecular structure and substituents. For example, the presence of tert-butyl groups can impart steric bulk, affecting the compound's reactivity and physical properties. The antibacterial activity of thiazolidine derivatives also suggests potential bioactive properties, which could be explored for 2-(tert-Butyl)isothiazolidine 1,1-dioxide . The equilibrium constants and kinetic studies of related compounds provide a quantitative measure of their stability and reactivity in different environments .

Scientific Research Applications

Anti-Arthritic Drug Development

2-(tert-Butyl)isothiazolidine 1,1-dioxide derivatives have shown potential in the development of anti-arthritic medications. Research indicates that certain compounds within this class, especially those with a lower alkyl group at the 2-position of the gamma-sultam skeleton, exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), as well as on the production of interleukin-1 (IL-1) in vitro. These compounds have been effective in various animal arthritic models without showing ulcerogenic activities, making them promising candidates for anti-arthritic drug development. The compound identified as (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1, 2-isothiazolidine-1,1-dioxide (S-2474) has been particularly highlighted for its potential and is under clinical trials (Inagaki et al., 2000).

Synthesis Methodologies

The synthesis process for these derivatives, especially for anti-arthritic drug candidate S-2474, has been refined to be highly efficient and E-selective. Utilizing alpha-methoxy-p-quinone methide as a key intermediate, this method allows for the production of S-2474 with excellent yield, making it practical for large-scale synthesis. This synthesis approach addresses the structural and mechanistic aspects, offering a significant advancement in the preparation of gamma-sultam based anti-arthritic agents (Inagaki et al., 2002).

Library Synthesis for Probe Discovery

Another notable application is in the synthesis of libraries of triazole-containing isothiazolidine 1,1-dioxides for molecular probe discovery. This process involves a one-pot click/aza-Michael or click/OACC esterification protocol to generate a diverse array of compounds rapidly. Such libraries are crucial for the discovery and development of new small molecules with potential therapeutic applications. This innovative approach demonstrates the versatility of 2-(tert-Butyl)isothiazolidine 1,1-dioxide derivatives in facilitating the exploration of new chemical spaces (Rolfe et al., 2011).

Safety And Hazards

“2-(tert-Butyl)isothiazolidine 1,1-dioxide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it’s recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-tert-butyl-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-7(2,3)8-5-4-6-11(8,9)10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUNGRLYRIRQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCCS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610928
Record name 2-tert-Butyl-1lambda~6~,2-thiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyl)isothiazolidine 1,1-dioxide

CAS RN

34693-41-9
Record name 2-tert-Butyl-1lambda~6~,2-thiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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